N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide: is a complex organic compound characterized by the presence of a bithiophene moiety, a hydroxyethyl group, and a methylthio-substituted nicotinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the bithiophene moiety: This can be achieved through a coupling reaction between two thiophene units, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the bithiophene moiety, which can be done through a nucleophilic substitution reaction.
Attachment of the nicotinamide: The final step involves the coupling of the hydroxyethyl-bithiophene intermediate with a methylthio-substituted nicotinamide, typically using a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group in the nicotinamide can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique structural features make it useful in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The bithiophene moiety may interact with biological membranes or proteins, while the nicotinamide group could modulate enzyme activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-2-(methylthio)nicotinamide
- N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)nicotinamide
- N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)benzamide
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is unique due to the combination of its bithiophene and nicotinamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-22-17-12(3-2-7-18-17)16(21)19-9-13(20)15-5-4-14(24-15)11-6-8-23-10-11/h2-8,10,13,20H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIWNMGDFTJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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